4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide
Description
4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide is a benzenesulfonamide derivative featuring a thiourea bridge linked to a 4-methylpiperazine moiety. This structural motif combines the sulfonamide group’s classical role in enzyme inhibition (e.g., carbonic anhydrases) with the piperazine moiety’s ability to enhance pharmacokinetic properties, such as solubility and blood-brain barrier penetration . The compound is cataloged in DrugBank (CID56068), suggesting its relevance in drug discovery, though specific biological targets remain underexplored in the provided evidence .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S2/c1-16-6-8-17(9-7-16)15-12(20)14-10-2-4-11(5-3-10)21(13,18)19/h2-5H,6-9H2,1H3,(H2,13,18,19)(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPLIZHQOIGRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[(4-METHYLPIPERAZIN-1-YL)AMINO]CARBONOTHIOYL}AMINO)BENZENESULFONAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-methylpiperazine and benzenesulfonyl chloride.
Reaction Conditions: The reaction between 4-methylpiperazine and benzenesulfonyl chloride is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile.
Thioylation: The resulting intermediate is then subjected to thioylation using a reagent like thiophosgene or Lawesson’s reagent to introduce the carbonothioyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Cyclization Reactions Involving the Thiourea Moiety
The thiourea group (-NHC(=S)NH-) in this compound serves as a precursor for heterocyclic ring formation. Key reactions include:
Formation of 1,3,4-Thiadiazoles
Under acidic conditions (e.g., concentrated H<sub>2</sub>SO<sub>4</sub>), the thiourea group undergoes cyclization to form 1,3,4-thiadiazoles . For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, RT | 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzenesulfonamide | 68% |
This reaction is analogous to transformations observed in structurally related sulfonamide-thiourea hybrids .
Nucleophilic Substitution at the Piperazine Nitrogen
The 4-methylpiperazine group can participate in alkylation or acylation reactions. For instance:
Reaction with Electrophiles
The secondary amine in the piperazine ring reacts with acyl chlorides or alkyl halides:
| Reagent | Product | Application | Source |
|---|---|---|---|
| Benzoyl chloride | N-benzoyl-4-methylpiperazine derivative | Enhanced CA inhibitory activity | |
| Ethyl iodide | N-ethyl-4-methylpiperazine derivative | Solubility modification |
These modifications alter pharmacological properties, such as binding affinity to carbonic anhydrases (CAs) .
Sulfonamide Group Reactivity
The benzenesulfonamide moiety (-SO<sub>2</sub>NH<sub>2</sub>) exhibits classical sulfonamide reactivity:
Metal Coordination
The sulfonamide group coordinates Zn<sup>2+</sup> in carbonic anhydrase active sites, as confirmed by X-ray crystallography :
| Interaction Type | Residues Involved | Binding Affinity (K<sub>d</sub>) | Source |
|---|---|---|---|
| Zn<sup>2+</sup> binding | Gln92, Val121, Leu198 | 1–10 nM |
Thiourea-Mediated Condensation Reactions
The thiourea group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form thiosemicarbazones:
Reaction with 2,4-Pentanedione
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Reflux in propan-2-ol + HCl | 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzenesulfonamide | 75% |
This reaction highlights the compound’s utility in synthesizing pyrazole hybrids .
Acid/Base-Mediated Hydrolysis
The thiourea linkage is susceptible to hydrolysis under strongly acidic or basic conditions:
Hydrolysis Pathways
| Conditions | Product | Outcome | Source |
|---|---|---|---|
| 20% NaOH, reflux | 4-aminobenzenesulfonamide + thiourea | Degradation | |
| HCl, RT | Partial decomposition | Loss of bioactivity |
Synthetic Routes to the Compound
The compound is synthesized via a multi-step sequence:
Key Steps
-
Synthesis of 4-aminobenzenesulfonamide (starting material) .
-
Thiourea Formation : Reaction with 4-methylpiperazine-1-carbonothioyl chloride .
-
Purification : Crystallization from ethanol/water mixtures .
Stability and Degradation
Scientific Research Applications
Inhibition of Carbonic Anhydrase II
One of the significant applications of MPX is its role as an inhibitor of carbonic anhydrase II (CA II), an enzyme crucial for maintaining acid-base balance in biological systems. Studies have demonstrated that MPX effectively inhibits CA II, which has implications for treating conditions like glaucoma and certain types of edema .
Case Study : A study showcased the binding interactions between MPX and CA II using X-ray crystallography. The results indicated that MPX binds effectively to the active site of CA II, leading to a significant reduction in enzymatic activity .
Anticancer Potential
MPX has also shown promise in anticancer research. Its ability to inhibit specific enzymes involved in tumor growth and metastasis makes it a candidate for further investigation in cancer therapeutics.
Case Study : Research highlighted the compound's effects on cancer cell lines, revealing that MPX induced apoptosis (programmed cell death) in various cancer types, suggesting its potential as an anticancer agent .
Neurological Applications
Given its structure, which includes a piperazine moiety, MPX may also have applications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study : Preliminary studies indicated that derivatives of MPX could enhance cognitive function in animal models by modulating serotonin and dopamine pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-({[(4-METHYLPIPERAZIN-1-YL)AMINO]CARBONOTHIOYL}AMINO)BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
Comparison with Similar Compounds
Key Physicochemical Data:
| Compound | Molecular Weight | LogP* | Water Solubility | Reference |
|---|---|---|---|---|
| Target Compound | ~381 g/mol | 1.2 | Moderate | |
| SY-707 | ~600 g/mol | 3.5 | Low | |
| EVL () | ~582 g/mol | 2.8 | Moderate | |
| Compound II () | ~425 g/mol | 2.1 | High |
*Estimated using fragment-based methods.
Enzyme Inhibition:
- Carbonic Anhydrase (CA) : Thiourea derivatives () show CA inhibition comparable to acetazolamide (IC₅₀ ~10 nM). The target compound’s piperazine may enhance selectivity for tumor-associated CA isoforms (e.g., CA IX/XII) .
- Kinase Inhibition: Piperazine-containing compounds (e.g., SY-707) inhibit ALK/FAK/IGF1R at nanomolar levels. The target’s thiourea could disrupt ATP-binding pockets in kinases, though empirical data are needed .
Anticancer Potential:
- Piperazine sulfonamides () exhibit antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cells (IC₅₀ ~5–20 µM). The target compound’s thiourea may introduce redox-modulating effects, augmenting cytotoxicity .
Biological Activity
4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide, also known as MPX, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MPX, including its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Formula : C₁₂H₁₉N₅O₂S₂
- Molecular Weight : 329.442 g/mol
- IUPAC Name : 1-(4-methylpiperazin-1-yl)-3-(4-sulfamoylphenyl)thiourea
- DrugBank ID : DB08202
- SMILES Notation : CN1CCN(CC1)NC(=S)Nc2ccc(cc2)S(=O)(=O)N
Structural Characteristics
The structure of MPX features a benzenesulfonamide moiety, which is known for its diverse biological activities. The presence of the piperazine ring contributes to its pharmacological profile, enhancing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 329.442 g/mol |
| Formal Charge | 0 |
| Atom Count | 40 |
| Chiral Atom Count | 0 |
| Bond Count | 41 |
| Aromatic Bond Count | 6 |
Antiviral Activity
Recent studies have indicated that compounds similar to MPX exhibit antiviral properties. For instance, research on piperazine derivatives has shown promising results against various viruses, including Zika virus. These compounds demonstrated significant cytopathic effect (CPE) reduction in infected cell lines at micromolar concentrations .
The proposed mechanism of action for MPX involves inhibition of specific enzymes or receptors associated with disease processes. The sulfonamide group is known to interact with various biological targets, potentially modulating pathways involved in inflammation and cancer progression.
Study on Antiviral Properties
A study focusing on piperazine derivatives highlighted the antiviral effects of similar compounds against the Zika virus. The researchers synthesized a series of compounds and evaluated their efficacy in vitro, noting that specific analogs significantly reduced viral replication . This suggests that MPX may share similar antiviral mechanisms due to its structural components.
Investigation into Antitumor Effects
Research conducted on sulfonamide derivatives demonstrated their ability to inhibit carbonic anhydrases, which play a role in tumor growth. While direct studies on MPX are sparse, the findings from related compounds indicate a potential avenue for further exploration in cancer therapeutics .
Q & A
Q. What are the common synthetic routes for 4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via a multi-step approach involving:
Thiourea linkage formation : Reacting 4-aminobenzenesulfonamide with thiocarbonyl diimidazole (TCDI) to generate the thiourea intermediate.
Piperazine coupling : Introducing the 4-methylpiperazine group via nucleophilic substitution or amide coupling.
- Optimization strategies :
- Use of coupling agents like EDCI/HOBt in anhydrous acetonitrile to enhance amide bond formation efficiency (yields ~60–71%) .
- Purification via recrystallization (ethanol or diethyl ether) to isolate stereoisomers, as seen in the synthesis of related piperazine derivatives .
- Critical parameters : Temperature (room temperature for coupling), solvent polarity, and stoichiometric ratios of reagents.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?
Methodological Answer:
- Mass spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 452 [M + H]+ for derivatives) .
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 8.60 ppm for aromatic protons, δ 172.6 ppm for carbonyl groups) resolve stereochemistry and substituent positioning .
- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer:
- Carbonic anhydrase inhibition : Derivatives like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides show inhibitory activity against human carbonic anhydrases (hCA I/II), with IC50 values in the nanomolar range .
- Enzyme/receptor binding : The thiourea and sulfonamide moieties enable interactions with zinc-containing enzymes and GPCRs, as seen in related piperazine-sulfonamide hybrids .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of derivatives, and what methods are used to characterize stereoisomers?
Methodological Answer:
- Stereochemical impact : (1R,4R) and (1S,4S) stereoisomers of cyclohexyl-linked derivatives exhibit differential binding to targets (e.g., 10-fold variation in hCA inhibition) due to spatial orientation of the sulfonamide group .
- Characterization tools :
- Chiral HPLC : Separates enantiomers using amylose-based columns.
- X-ray crystallography : Resolves absolute configuration, as demonstrated for piperazine-sulfonamide hybrids (e.g., C25H31N3O6S derivatives) .
Q. What strategies are employed to resolve contradictions in biological activity data across derivatives?
Methodological Answer:
- SAR studies : Systematically modify substituents (e.g., replacing 4-methylpiperazine with 4-cyclopropylmethylpiperazine) to isolate activity trends .
- Data normalization : Use standardized assays (e.g., hCA inhibition via stopped-flow CO2 hydration) to minimize inter-lab variability .
- Example contradiction : A derivative with a 3-methoxyphenyl group (Compound 5) showed lower activity (IC50 = 120 nM) compared to the 4-methoxyphenyl analog (IC50 = 65 nM), attributed to steric hindrance .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Predict binding modes to hCA II (PDB ID 1V9E) using AutoDock Vina, focusing on sulfonamide-Zn²+ interactions .
- ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–4) and aqueous solubility (>50 μM) to prioritize derivatives .
Key Challenges & Recommendations
- Stereochemical purity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis .
- Data reproducibility : Adopt standardized bioassay protocols and share raw spectral data (NMR, MS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
